
(3-Bromo-phenyl)-(2,3-dimethyl-phenyl)-methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromophenyl)(2,3-dimethylphenyl)methanone is an organic compound with the molecular formula C15H13BrO It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(2,3-dimethylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-bromobenzoyl chloride with 2,3-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve an anhydrous environment and temperatures ranging from 0°C to room temperature to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of (3-Bromophenyl)(2,3-dimethylphenyl)methanone follows similar synthetic routes but with enhanced reaction conditions to maximize efficiency and yield. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
(3-Bromophenyl)(2,3-dimethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(3-Bromophenyl)(2,3-dimethylphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Bromophenyl)(2,3-dimethylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and carbonyl group play crucial roles in its reactivity and interaction with biological molecules. It can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (3-Bromophenyl)(3,5-dimethylphenyl)methanone
- (3-Bromophenyl)(4-methylphenyl)methanone
- (3-Bromophenyl)(2,4-dimethylphenyl)methanone
Uniqueness
(3-Bromophenyl)(2,3-dimethylphenyl)methanone is unique due to the specific positioning of the bromine atom and the dimethyl groups on the aromatic rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
属性
分子式 |
C15H13BrO |
|---|---|
分子量 |
289.17 g/mol |
IUPAC 名称 |
(3-bromophenyl)-(2,3-dimethylphenyl)methanone |
InChI |
InChI=1S/C15H13BrO/c1-10-5-3-8-14(11(10)2)15(17)12-6-4-7-13(16)9-12/h3-9H,1-2H3 |
InChI 键 |
ACVFBHHORFMZOZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC(=CC=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


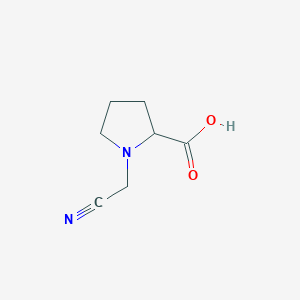
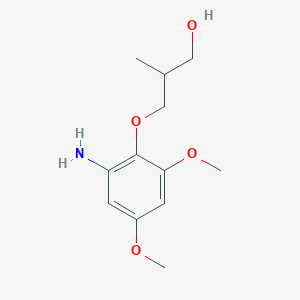
![2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-ol](/img/structure/B13894693.png)
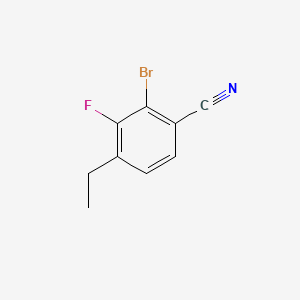
![1-(1,7-Diazaspiro[4.4]nonan-1-yl)ethanone](/img/structure/B13894703.png)
![4-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13894708.png)
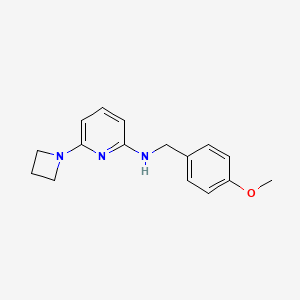
![ethyl N-[2-amino-4-[(4-methylsulfanylphenyl)methoxy]phenyl]carbamate](/img/structure/B13894717.png)

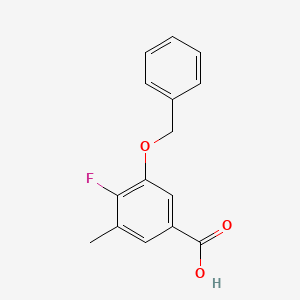
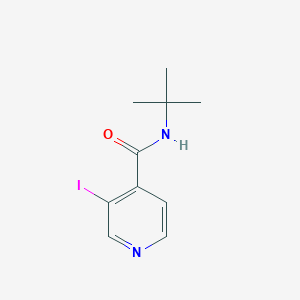
![N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide](/img/structure/B13894747.png)
![[4-[[2-[[2-[3-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B13894751.png)
![2-[4-(2-Methoxyethoxy)anilino]-4-(3-methylanilino)pyrimidine-5-carboxamide](/img/structure/B13894768.png)
